molecular formula C19H22O8 B1674129 Hypothemycin CAS No. 76958-67-3

Hypothemycin

Cat. No.: B1674129
CAS No.: 76958-67-3
M. Wt: 378.4 g/mol
InChI Key: HDZUUVQEDFZKAX-HWKANZROSA-N
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Biochemical Analysis

Biochemical Properties

Hypothemycin plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is known to covalently inactivate a subset of protein kinases, including mitogen-activated protein kinase kinase (MEK), extracellular signal-regulated kinase (ERK), and platelet-derived growth factor receptor (PDGFR) . These interactions occur through the formation of stable Michael addition products with cysteine residues of the target kinases . By inhibiting these kinases, this compound can modulate various signaling pathways, leading to altered cellular responses.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of Trypanosoma brucei, the causative agent of African trypanosomiasis, both in cell culture and in infected mice . In mammalian cells, this compound selectively inhibits the MEK-ERK pathway, which is crucial for cell proliferation and survival . This inhibition leads to the normalization of cell morphology and the suppression of anchorage-independent growth in transformed cells . Additionally, this compound affects gene expression and cellular metabolism by modulating the activity of key signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its covalent binding to specific protein kinases, leading to their inactivation. This compound targets kinases with a conserved cysteine residue in their active site, forming a covalent bond that irreversibly inhibits their activity . This inhibition disrupts downstream signaling pathways, such as the MEK-ERK pathway, resulting in altered gene expression and cellular responses . By selectively targeting these kinases, this compound can effectively modulate cellular functions and exert its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of target kinases . Prolonged exposure to this compound can lead to the degradation of the compound, potentially reducing its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its trypanocidal activity, although its therapeutic window may be narrow due to potential toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice infected with Trypanosoma brucei, this compound exhibited a dose-dependent reduction in parasitemia . At higher doses (10 mg/kg or above), signs of toxicity, such as weight loss and lethargy, were observed . These findings suggest that while this compound is effective at lower doses, its therapeutic window is limited, and higher doses may result in adverse effects due to inhibition of essential mammalian kinases .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with protein kinases. As an inhibitor of mitogen-activated protein kinase (MAPK), this compound interferes with the MAPK/ERK signaling pathway, which is essential for cell proliferation and survival . Additionally, this compound’s role as a fungal metabolite indicates its involvement in fungal metabolic reactions, contributing to its antifungal properties . The compound’s interactions with various enzymes and cofactors can influence metabolic flux and alter metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s selectivity towards CDXG kinases suggests that it may be distributed throughout the kinome, enabling targeted inhibition of specific kinases . The compound’s localization and accumulation within cells can affect its therapeutic efficacy and potential toxicity. Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and distribution in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, this compound’s interaction with kinases containing conserved cysteine residues suggests its localization to regions where these kinases are active . This targeted localization enhances this compound’s ability to modulate specific signaling pathways and exert its therapeutic effects.

Properties

CAS No.

76958-67-3

Molecular Formula

C19H22O8

Molecular Weight

378.4 g/mol

IUPAC Name

(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione

InChI

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3+

InChI Key

HDZUUVQEDFZKAX-HWKANZROSA-N

Isomeric SMILES

CC1C/C=C/C(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

SMILES

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Canonical SMILES

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hypothemycin, NSC 354462

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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